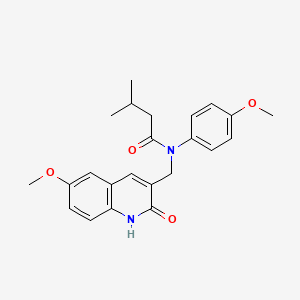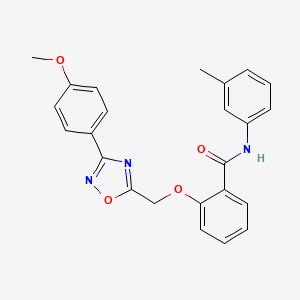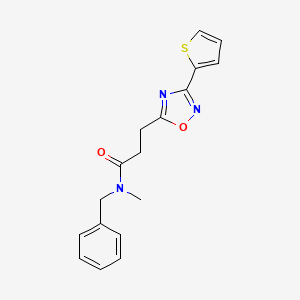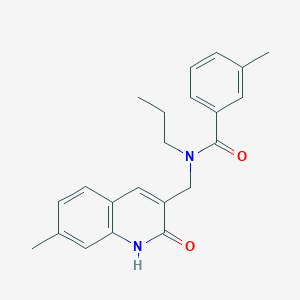
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, also known as GM-604, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide is not fully understood. However, studies have shown that it can modulate a variety of cellular pathways and signaling molecules. For example, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been shown to activate the Akt and ERK signaling pathways, which are involved in cell survival and proliferation. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has a variety of biochemical and physiological effects. In animal models, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been shown to improve cognitive function, reduce inflammation, and inhibit cancer cell growth. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can modulate the expression of various genes and proteins involved in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in lab experiments is its relatively low toxicity. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has a high therapeutic index, meaning that it can be used at higher doses without causing significant side effects. However, one of the limitations of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide. One area of research is to further elucidate its mechanism of action and identify specific cellular pathways that are modulated by this compound. Another area of research is to explore its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Finally, researchers can investigate the development of more effective delivery methods for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide to improve its bioavailability and solubility.
Conclusion
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, or N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to be learned about this compound, its potential in the treatment of neurodegenerative disorders, cancer, and inflammatory diseases makes it a promising area of research.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves a multi-step reaction process that begins with the condensation of 2-hydroxy-7-methylquinoline and 3-methylbenzoyl chloride to form 3-methyl-N-(2-quinolinylmethyl)benzamide. This intermediate is then reacted with propylamine to yield the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide. The overall yield of this synthesis is approximately 40%.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the major areas of research has been in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has neuroprotective effects and can improve cognitive function in animal models of these diseases.
Another area of research has been in the treatment of cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-10-24(22(26)18-7-5-6-15(2)11-18)14-19-13-17-9-8-16(3)12-20(17)23-21(19)25/h5-9,11-13H,4,10,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPPWTGISHTPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


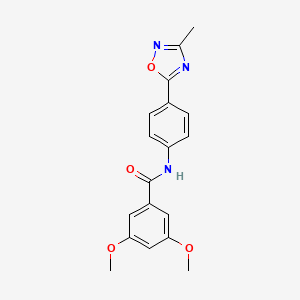
![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)
![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)


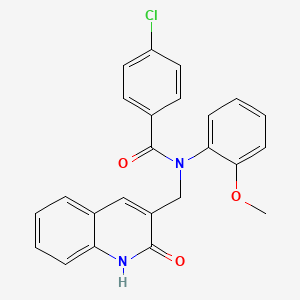
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709394.png)
